4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)-
CAS No.:
Cat. No.: VC20122313
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14O2 |
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Molecular Weight | 190.24 g/mol |
IUPAC Name | methyl (E)-5-phenylpent-4-enoate |
Standard InChI | InChI=1S/C12H14O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-5,7-9H,6,10H2,1H3/b9-5+ |
Standard InChI Key | UVUIVBGAUNLGSR-WEVVVXLNSA-N |
Isomeric SMILES | COC(=O)CC/C=C/C1=CC=CC=C1 |
Canonical SMILES | COC(=O)CCC=CC1=CC=CC=C1 |
Introduction
Chemical Identification and Structural Features
Molecular Identity
4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)- is systematically named methyl ()-5-phenylpent-4-enoate. Its identity is unambiguously defined by the following identifiers:
The compound’s structure integrates a methyl ester group at the carbonyl terminus, a pent-4-enoic acid backbone, and a phenyl substituent at the fifth carbon (Figure 1). The () configuration at the double bond ensures spatial separation of the phenyl group and the ester moiety, influencing its stereoelectronic properties.
Spectroscopic Characterization
Synthetic Methodologies
Core Synthesis Strategies
The preparation of 4-pentenoic acid, 5-phenyl-, methyl ester, (4E)- primarily involves aldol condensation and Michael addition reactions. A representative pathway involves:
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Aldol Condensation: Benzaldehyde reacts with methyl acetoacetate under basic conditions to form a β-keto ester intermediate.
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Dehydration: Acid-catalyzed dehydration yields the α,β-unsaturated ester.
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Functionalization: Introduction of the phenyl group via Grignard or organocuprate reagents .
Alternative routes utilize Wittig olefination, where a ylide generated from triphenylphosphine and an alkyl halide reacts with a carbonyl precursor to install the double bond stereoselectively .
Industrial-Scale Production
Industrial syntheses prioritize cost-effectiveness and scalability. Continuous flow reactors are employed to maintain precise control over reaction parameters (temperature: 60–80°C; pressure: 1–2 atm), enhancing yield (70–85%) and minimizing byproducts. Catalytic systems, such as Lewis acids (e.g., ), accelerate key steps like esterification and dehydration .
Table 1: Comparison of Synthetic Methods
Method | Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Aldol Condensation | NaOH, EtOH, reflux | 75 | Simplicity |
Wittig Olefination | , THF, 0°C | 82 | Stereoselectivity |
Continuous Flow | 70°C, 1.5 atm | 85 | Scalability |
Reactivity and Stability
Chemical Transformations
The compound’s α,β-unsaturated ester moiety renders it susceptible to nucleophilic additions and cycloadditions:
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Michael Addition: Amines or thiols attack the β-carbon, forming substituted derivatives (e.g., ).
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Diels-Alder Reaction: Acts as a dienophile with conjugated dienes, yielding six-membered cycloadducts .
Stability Profile
The ester is stable under ambient conditions but hydrolyzes in acidic or basic media. Storage recommendations include inert atmospheres (N) and temperatures below 25°C to prevent polymerization.
Physicochemical Properties
Property | Value |
---|---|
Physical State | Colorless to pale yellow liquid |
Boiling Point | 245–250°C (estimated) |
Density | 1.08 g/cm |
Solubility | Soluble in EtOH, CHCl; insoluble in HO |
Applications in Scientific Research
Organic Synthesis
The compound serves as a precursor for heterocyclic compounds (e.g., pyrroles, pyridines) via cyclization reactions. Its phenyl group enhances aromatic interactions in catalytic systems, facilitating asymmetric synthesis .
Pharmaceutical Intermediates
While direct biological activity is undocumented, structural analogs exhibit antimicrobial and anti-inflammatory properties. Researchers leverage its scaffold to develop protease inhibitors and receptor modulators.
Comparative Analysis with Related Esters
Table 2: Structural and Functional Comparisons
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
4-Pentenoic acid, 5-phenyl-, methyl ester | 190.24 | α,β-unsaturated ester | |
4-Pentenoic acid, 2,2-diethyl-3-oxo-5-phenyl-, ethyl ester | 274.35 | Oxo, diethyl, ethyl ester | |
Methyl (2E,4E)-5-phenylpenta-2,4-dienoate | 188.22 | Conjugated diene ester |
The diethyl-oxo derivative (Table 2) demonstrates enhanced steric hindrance, reducing reactivity toward nucleophiles. Conversely, the dienoate’s conjugated system increases electrophilicity, favoring Diels-Alder reactions .
Future Directions
Research opportunities include:
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Catalytic Asymmetric Synthesis: Developing chiral catalysts to access enantiomerically pure forms.
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Polymer Chemistry: Exploring its use as a monomer in biodegradable polymers.
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Drug Discovery: Screening derivatives for bioactivity against emerging pathogens.
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